molecular formula C16H11FN2O B7501639 4-fluoro-N-(quinolin-4-yl)benzamide

4-fluoro-N-(quinolin-4-yl)benzamide

Cat. No.: B7501639
M. Wt: 266.27 g/mol
InChI Key: OIPZRKJYWKKQNP-UHFFFAOYSA-N
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Description

4-Fluoro-N-(quinolin-4-yl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a quinolin-4-yl group as the amine substituent. Its structure combines the planar aromaticity of quinoline with the electronegative fluorine, which enhances binding interactions in biological systems.

Properties

IUPAC Name

4-fluoro-N-quinolin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-7-5-11(6-8-12)16(20)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPZRKJYWKKQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(quinolin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity/Properties Key Findings Reference
4-Fluoro-N-(quinolin-4-yl)benzamide Quinolin-4-yl, 4-F benzamide Not explicitly stated Target compound for comparison N/A
G08 (N-(3-Morpholinopropyl)-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide) Trifluoromethyl on quinoline, morpholinopropyl chain Anti-influenza (IC₅₀: 1.2 μM) Enhanced activity due to trifluoromethyl group; synthesized via coupling reactions
(E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Quinolin-6-yl, fluorobenzyl-indole Antiproliferative activity (Value: 5.503) Substitution at quinolin-6-yl reduces planarity, potentially lowering DNA intercalation efficiency
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Dioxoisoindolinyl group Crystallography study Forms 3D hydrogen-bonded framework; monoclinic crystal system
2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide Imidazo-triazine-quinoline hybrid c-Met kinase inhibition (IC₅₀: <10 nM) Rigid heterocyclic system improves target selectivity
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole ring, methoxyphenyl Antifungal (MIC: 2 μg/mL) Thiazole enhances solubility and membrane permeability

Physicochemical and Spectroscopic Properties

  • Melting Points and Solubility: Derivatives like G08–G12 () exhibit higher melting points (180–220°C) due to trifluoromethyl groups, which increase molecular rigidity. In contrast, compounds with flexible chains (e.g., morpholinopropyl in G08) show improved solubility in polar solvents .
  • Spectroscopic Data: NMR: The quinolin-4-yl group in the target compound shows distinct ¹H NMR signals at δ 8.5–9.0 ppm (quinoline protons) and ¹³C NMR signals near δ 150 ppm (amide carbonyl) . IR: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) confirm the benzamide and fluorine moieties .

Crystallographic and Computational Insights

  • Crystal Packing: The dioxoisoindolinyl derivative () forms N-H···O and O-H···O hydrogen bonds, creating a 3D network. In contrast, the target compound’s quinoline group may promote π-π stacking, influencing solid-state stability .
  • DFT Studies: Computational models predict the target compound’s HOMO-LUMO gap (~4.5 eV) to be narrower than non-fluorinated analogues, suggesting higher reactivity .

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